molecular formula C8H14ClN7 B2608799 1-{[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride CAS No. 2107270-24-4

1-{[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride

Cat. No.: B2608799
CAS No.: 2107270-24-4
M. Wt: 243.7
InChI Key: ZEQRUZRGGIKWMA-UHFFFAOYSA-N
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Description

1-{[1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride is a synthetic compound that features a unique combination of a tetrazole and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Attachment of the Pyrazole Ring: The pyrazole ring is then introduced through a condensation reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Final Coupling: The final step involves coupling the tetrazole and pyrazole rings through a suitable linker, often using a base-catalyzed reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{[1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or tetrazole nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-{[1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

    1-{[1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride vs. 1-{[1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine: The hydrochloride salt form may have different solubility and stability properties compared to the free base.

    This compound vs. 1-{[1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine dihydrochloride: The dihydrochloride form may exhibit different pharmacokinetic properties.

Comparison with Similar Compounds

  • 1-{[1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine
  • 1-{[1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine dihydrochloride
  • 1-{[1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine sulfate

This detailed overview provides a comprehensive understanding of 1-{[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

1-{[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride is a synthetic compound characterized by its unique combination of tetrazole and pyrazole rings. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The molecular formula for this compound is C8H14ClN7, indicating a complex structure that may facilitate diverse interactions with biological targets.

The compound's structural features suggest promising pharmacological potential. Its synthesis typically involves multi-step reactions that yield a product with significant biological activity. The presence of both tetrazole and pyrazole moieties enables it to function as an enzyme inhibitor or receptor modulator, which may be relevant in treating various conditions such as inflammation and infections .

Biological Activities

Research has identified several biological activities associated with this compound:

1. Anti-inflammatory Activity
Studies have shown that derivatives of pyrazole compounds exhibit substantial anti-inflammatory effects. For instance, certain synthesized pyrazole derivatives demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations, indicating their potential as anti-inflammatory agents .

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy. Research indicates that similar pyrazole derivatives have shown activity against various bacterial strains such as E. coli and Staphylococcus aureus. For example, one study reported that a related pyrazole compound exhibited significant antibacterial activity, suggesting that the compound may also possess similar properties .

3. Anticancer Potential
There is emerging evidence supporting the anticancer potential of pyrazole derivatives. A study highlighted that certain compounds within this class displayed sub-micromolar antiproliferative activity against cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction . This suggests that this compound could be further explored for its anticancer properties.

Mechanistic Insights

The biological activities of this compound are likely tied to its ability to interact with specific biological pathways:

Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or microbial resistance mechanisms.
Receptor Modulation : Its structural features may allow it to modulate receptor activity, influencing cellular responses related to inflammation or infection.

Comparative Analysis

To better understand the significance of this compound in relation to other compounds, the following table summarizes some structural analogs and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
5-(4-chlorophenyl)-tetrazoleContains a tetrazole ringExhibits different receptor binding affinities
3-(benzyl(2-(2-methoxyphenoxy)ethyl)amino)propan-2-olMultiple aromatic systemsPotential use in cardiovascular therapies
4-[5-(3,4-dichlorophenyl)tetrazole]Chlorinated phenyl groupsKnown for neuroprotective effects

This comparison illustrates the diversity within tetrazole derivatives and highlights the unique characteristics of this compound regarding its specific functional groups and potential biological activities.

Properties

IUPAC Name

1-[(1-propan-2-yltetrazol-5-yl)methyl]pyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N7.ClH/c1-6(2)15-8(11-12-13-15)5-14-4-7(9)3-10-14;/h3-4,6H,5,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQRUZRGGIKWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NN=N1)CN2C=C(C=N2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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